molecular formula C8H6N2O2 B051660 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 119248-43-0

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No. B051660
M. Wt: 162.15 g/mol
InChI Key: KFXCBDIUQIOENT-UHFFFAOYSA-N
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Description

"1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It is known for its unique structural and chemical properties.

Synthesis Analysis

A general synthesis of pyrrole-2-carboxylic acid derivatives, which are structurally related to "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid," has been achieved through the reaction of 2H-azirines and enamines (Law et al., 1984). Additionally, a novel synthetic route from 1-substituted 2-amino-pyrroles to "1H-pyrrolo[2,3-b]pyridines" provides insight into the synthesis pathways of similar compounds (Brodrick & Wibberley, 1975).

Molecular Structure Analysis

The molecular structure of related compounds, such as "1H-pyrazole-3-carboxylic acid" and its derivatives, has been examined through spectroscopic data and quantum-chemical calculations, providing a framework for understanding the structure of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).

Chemical Reactions and Properties

Research on related compounds, such as "1H-pyrazole-3-carboxamide," provides insights into the functionalization reactions of carboxylic acids and their derivatives. These studies contribute to understanding the chemical reactions and properties of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).

Physical Properties Analysis

The crystalline structures of carboxylic acid-pyridine compounds have been analyzed, revealing details about the physical properties, including hydrogen bonding patterns and molecular packing (Vishweshwar et al., 2002).

Scientific Research Applications

  • Synthesis of pyrrolo-fused compounds: Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives are synthesized through various chemical reactions, highlighting their importance in organic synthesis and potential for generating pharmacologically active structures (Bencková & Krutošíková, 1997).

  • Three-component condensation: Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the versatility of 1H-pyrrolo[3,2-b]pyridine derivatives in organic chemistry (Lichitsky et al., 2010).

  • Structural determination: Studies on compounds like 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester contribute to the understanding of molecular structures and their properties (Chiaroni et al., 1994).

  • Antibacterial activity: A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with potential antibacterial properties was synthesized, indicating a possible application in developing new antibiotics (Toja et al., 1986).

  • Inhibition of gastric acid secretion: Certain 1H-pyrrolo[3,2-b]pyridines can inhibit gastric acid secretion, suggesting a potential therapeutic application for gastrointestinal disorders (Palmer et al., 2008).

  • Biological activity: 1H-pyrrolo[3,2-c]pyridine core scaffolds demonstrate significant biological activity, highlighting their potential in drug discovery and development (Gayyur et al., 2022).

  • Xanthine oxidase inhibition: Compounds like 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives exhibit xanthine oxidase inhibitory properties, which could be useful in treating diseases like gout (Schneller et al., 1978).

  • Anti-inflammatory and analgesic activity: Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as certain carboxylic acids, have shown potential as anti-inflammatory and analgesic agents (Muchowski et al., 1985).

Future Directions

The development of 1H-pyrrolo[3,2-c]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential applications in other disease contexts.

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXCBDIUQIOENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646629
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

CAS RN

119248-43-0
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
BK Chan, EJ Hanan, KK Bowman… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors targeting the activating mutants of the epidermal growth factor receptor (EGFR) have found success in the treatment of EGFR mutant positive non-small-cell lung cancer. A …
Number of citations: 26 pubs.acs.org
MM Masood, B Aneja, A Azam, M Abid - Rasayan J. Chem, 2016 - rasayanjournal.co.in
Novel dihydropyrrolo [3, 2-c] pyridine-4-one derivatives were synthesized via multi-step reaction methodology by employing 3, 4-bis (ethoxycarbonyl) pyrrole which was generated by …
Number of citations: 2 www.rasayanjournal.co.in

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